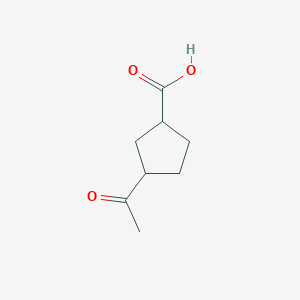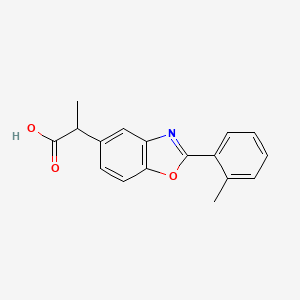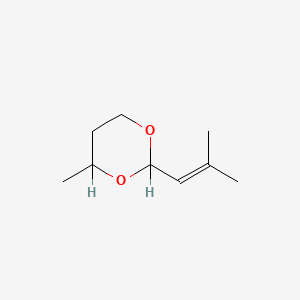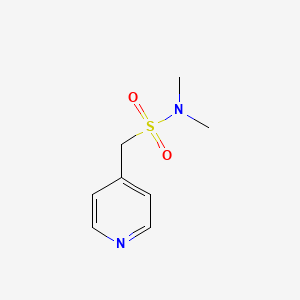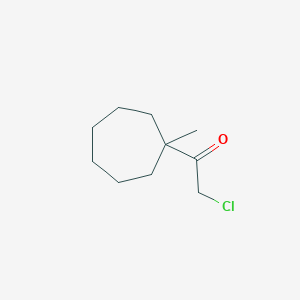
2-Chloro-1-(1-methylcycloheptyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(1-methylcycloheptyl)ethan-1-one is an organic compound that belongs to the class of chlorinated ketones It is characterized by the presence of a chlorine atom and a ketone functional group attached to a cycloheptyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1-methylcycloheptyl)ethan-1-one typically involves the chlorination of 1-(1-methylcycloheptyl)ethanone. One common method includes the following steps:
Starting Material: 1-(1-methylcycloheptyl)ethanone.
Chlorination: The starting material is dissolved in a suitable solvent, such as dichloromethane. Chlorine gas is then bubbled through the solution at a controlled temperature, usually below 5°C, to prevent side reactions.
Isolation: After the reaction is complete, the product is isolated by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts, such as aluminum chloride, can also enhance the efficiency of the chlorination process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(1-methylcycloheptyl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, amines, or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted products like alcohols, amines, or thioethers.
Reduction: 1-(1-methylcycloheptyl)ethanol.
Oxidation: 1-(1-methylcycloheptyl)ethanoic acid.
Applications De Recherche Scientifique
2-Chloro-1-(1-methylcycloheptyl)ethan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Agriculture: May be used in the synthesis of agrochemicals, such as pesticides and herbicides.
Material Science: Utilized in the preparation of specialized polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(1-methylcycloheptyl)ethan-1-one involves its interaction with various molecular targets. The chlorine atom and the ketone group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with biological molecules, potentially altering their function. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(1-chlorocyclopropyl)ethanone: Another chlorinated ketone with a smaller cyclopropyl ring.
2-Chloro-1-(p-tolyl)ethan-1-one: Contains a phenyl ring instead of a cycloheptyl ring.
Uniqueness
2-Chloro-1-(1-methylcycloheptyl)ethan-1-one is unique due to its larger cycloheptyl ring, which can influence its reactivity and interactions with other molecules. This structural difference can lead to distinct physical and chemical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
86518-89-0 |
|---|---|
Formule moléculaire |
C10H17ClO |
Poids moléculaire |
188.69 g/mol |
Nom IUPAC |
2-chloro-1-(1-methylcycloheptyl)ethanone |
InChI |
InChI=1S/C10H17ClO/c1-10(9(12)8-11)6-4-2-3-5-7-10/h2-8H2,1H3 |
Clé InChI |
UWZPSISGZYTGGN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCCC1)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Z)-1,2-Difluorovinyl]Cyclopentanol](/img/structure/B13954900.png)
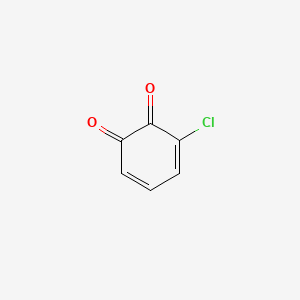
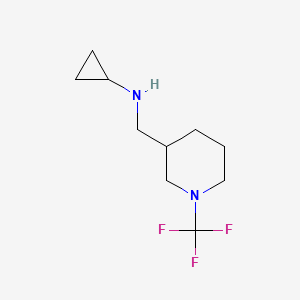
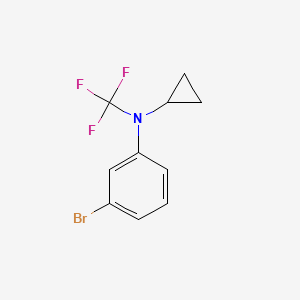
![2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]ethylsulfanyl]ethyl]isoindole-1,3-dione](/img/structure/B13954922.png)
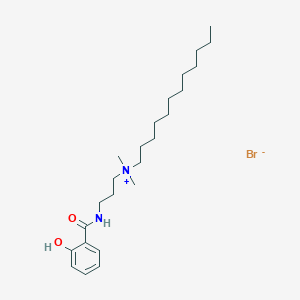
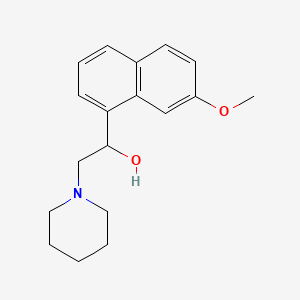
![1,3,3-Trimethyl-2-[2-[2-phenyl-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]indole;perchlorate](/img/structure/B13954936.png)
![2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine](/img/structure/B13954940.png)
